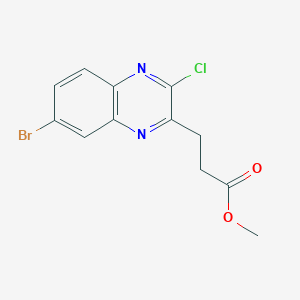
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate typically involves the condensation of 7-bromo-3-chloroquinoxaline with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate is not well-documented. quinoxaline derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
Methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate is unique due to the presence of both bromine and chlorine atoms on the quinoxaline ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile intermediate for the synthesis of various derivatives with diverse applications .
Properties
Molecular Formula |
C12H10BrClN2O2 |
|---|---|
Molecular Weight |
329.57 g/mol |
IUPAC Name |
methyl 3-(7-bromo-3-chloroquinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-18-11(17)5-4-9-12(14)16-8-3-2-7(13)6-10(8)15-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
YKCRJXJDZJKKRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC2=C(C=CC(=C2)Br)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















